Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The structure of this compound includes a thiazole ring, which is known for its presence in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions One common synthetic route includes the condensation of 2-aminobenzamide with ethyl 2-bromoacetate to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles such as the use of eco-friendly solvents and catalysts are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acetonitrile, base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and anticancer activities.
Thiazolidinone derivatives: Studied for their anti-inflammatory properties.
Quinoline derivatives: Investigated for their antimalarial and anticancer activities.
Uniqueness
Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
ethyl N-[4-[2-(2-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-2-23-15(22)19-14-17-9(8-24-14)7-12(20)18-11-6-4-3-5-10(11)13(16)21/h3-6,8H,2,7H2,1H3,(H2,16,21)(H,18,20)(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVJCDVPNAGRHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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